Product packaging for 2-Chloro-5-ethoxypyrazine(Cat. No.:CAS No. 136309-11-0)

2-Chloro-5-ethoxypyrazine

Cat. No.: B159861
CAS No.: 136309-11-0
M. Wt: 158.58 g/mol
InChI Key: SIMCMSHIWBBIGH-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Scaffolds as Heterocyclic Building Blocks

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-orientation. This arrangement makes the pyrazine ring an electron-deficient system, which significantly influences its chemical reactivity. The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. vulcanchem.com Its presence is associated with a wide range of pharmacological activities. nih.govthieme-connect.de The ability of the pyrazine nitrogens to act as hydrogen bond acceptors, coupled with the planar aromatic ring capable of π-π stacking, allows for effective interaction with biological targets like enzymes and receptors. vulcanchem.com This makes the pyrazine nucleus a crucial building block for the design and synthesis of novel therapeutic agents. nih.gov Beyond pharmaceuticals, pyrazine derivatives are also utilized in the development of agrochemicals and functional materials.

Overview of Substituted Pyrazine Derivatives in Organic Synthesis

Substituted pyrazine derivatives are fundamental intermediates in organic synthesis, offering pathways to a diverse array of functionalized heterocyclic systems. jst.go.jp The pyrazine ring can be functionalized through various reactions, including nucleophilic aromatic substitution, cross-coupling reactions (such as Suzuki and Buchwald-Hartwig), and oxidation. vulcanchem.comnih.gov The introduction of substituents like halogens, alkoxy groups, alkyl chains, and aryl moieties allows for the fine-tuning of the molecule's steric and electronic properties. doi.orgoup.com

Halopyrazines, for instance, are particularly important as they serve as key precursors for a multitude of other derivatives. doi.org The halogen atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. This reactivity is fundamental to building molecular complexity and is widely exploited in the synthesis of targeted compounds. jst.go.jpcymitquimica.com

Positional Isomerism and Substituent Effects in Chloro- and Ethoxy-Substituted Pyrazines

The reactivity of the pyrazine ring is heavily influenced by the electronic nature of its substituents.

Chloro Group : As an electron-withdrawing group, the chlorine atom decreases the electron density of the pyrazine ring, enhancing its electrophilicity. vulcanchem.com This effect makes the carbon atom attached to the chlorine more susceptible to nucleophilic attack, facilitating substitution reactions. vulcanchem.com

Ethoxy Group : The ethoxy group, conversely, is considered an electron-donating group through resonance. oup.com It can influence the regioselectivity of subsequent reactions and modulate the molecule's physical properties, such as increasing solubility. vulcanchem.com

The interplay between the electron-withdrawing chloro group and the electron-donating ethoxy group creates a unique electronic environment on the pyrazine ring. This balance of effects governs the molecule's reactivity, dictating where further chemical transformations will occur. thieme-connect.devulcanchem.com The specific placement of these groups is therefore a key strategic element in the design of synthetic pathways. msu.edu

Data Tables

Table 1: Properties of 2-Chloro-5-ethoxypyrazine and a Positional Isomer

PropertyThis compound2-Chloro-6-ethoxypyrazine
Molecular Formula C₆H₇ClN₂OC₆H₇ClN₂O
Molecular Weight 158.59 g/mol 158.59 g/mol
CAS Number 136309-11-0136309-02-9
Appearance Not ReportedNot Reported
Boiling Point Not Reported203.0±35.0 °C (Predicted)
Density Not Reported1.235±0.06 g/cm³ (Predicted)

Data sourced from multiple chemical suppliers and databases. researchgate.net

Table 2: Influence of Substituents on Pyrazine Ring Reactivity

SubstituentTypeEffect on Pyrazine RingImpact on Reactivity
-Cl (Chloro) Electron-withdrawing (Inductive & Resonance)Decreases electron densityActivates the ring for nucleophilic aromatic substitution. vulcanchem.com
-OCH₂CH₃ (Ethoxy) Electron-donating (Resonance), Electron-withdrawing (Inductive)Increases electron density (net effect)Can direct further substitution and modifies physical properties like solubility. oup.comvulcanchem.com
-CH₃ (Methyl) Electron-donating (Inductive & Hyperconjugation)Increases electron densityCan affect reaction rates and regioselectivity. oup.com
-CN (Cyano) Electron-withdrawing (Inductive & Resonance)Strongly decreases electron densityDeactivates the ring towards electrophilic attack but activates it for nucleophilic attack.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O B159861 2-Chloro-5-ethoxypyrazine CAS No. 136309-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-ethoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-6-4-8-5(7)3-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMCMSHIWBBIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632182
Record name 2-Chloro-5-ethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136309-11-0
Record name 2-Chloro-5-ethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity Studies of 2 Chloro 5 Ethoxypyrazine

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The presence of a chlorine atom on the electron-deficient pyrazine ring makes 2-Chloro-5-ethoxypyrazine a key substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is fundamental to its role as an intermediate in the synthesis of more complex molecules.

The chlorine atom at the 2-position of the pyrazine ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility.

Amines: The chlorine atom can be readily substituted by amines. For instance, the reaction with sodium amide (NaNH2) leads to the formation of aminopyrazine derivatives. This type of reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in many biologically active compounds.

Thiols: Thiols and their corresponding thiolates are effective nucleophiles for displacing the chlorine atom, leading to the formation of thioether derivatives. For example, thiourea (B124793) has been used as a reagent for such substitutions.

Nitriles: While direct substitution by a nitrile group is less common, the pyrazine ring can be functionalized with nitriles through multi-step sequences often involving the displacement of the chloro group as a key step. The reaction of chloropyrazines with nucleophiles like beta-aminoethanolates can sometimes lead to a mixture of products including nitriles and imidoesters, depending on the reaction conditions. researchgate.net

The general scheme for these nucleophilic substitution reactions can be represented as follows:

Scheme 1: General Nucleophilic Substitution on this compoundGenerated code

In the context of this compound, regioselectivity primarily concerns which of the substituents on the pyrazine ring directs the incoming nucleophile. Since there is only one leaving group (the chlorine atom), the primary regiochemical question is answered. However, in related polysubstituted pyrazines, the position of substitution is influenced by the electronic and steric nature of the existing groups.

The ethoxy group at the 5-position plays a significant role in modulating the reactivity of the pyrazine ring.

Electronic Effects: The ethoxy group is an electron-donating group through resonance, which increases the electron density on the pyrazine ring. This electron-donating nature can deactivate the ring towards nucleophilic attack compared to an unsubstituted or electron-withdrawing group-substituted pyrazine. However, the two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, making the ring inherently electron-deficient and still susceptible to nucleophilic substitution. The ethoxy group's electron-donating effect is balanced against the activating effect of the nitrogen atoms. rsc.org

Steric Effects: The ethoxy group can exert a steric influence on the approaching nucleophile, although this is generally less significant than its electronic effect for substitution at the 2-position.

Regioselectivity and Stereoselectivity in Substitution Pathways

Pyrolytic Reaction Pathways of Ethoxypyrazines

The study of the thermal decomposition of ethoxypyrazines provides insights into their stability and the fundamental mechanisms of gas-phase unimolecular reactions.

The pyrolysis of 2-ethoxypyrazines in the gas phase typically proceeds through a unimolecular elimination reaction, yielding ethylene (B1197577) and the corresponding hydroxypyrazine (which exists in equilibrium with its pyrazinone tautomer). clockss.orgnih.gov This reaction is analogous to the pyrolysis of esters and is believed to proceed through a concerted, six-membered cyclic transition state. clockss.orgnih.gov

Scheme 2: Proposed Mechanism for the Pyrolysis of 2-Ethoxypyrazine (B1297840)

Generated code

Effects of Chloro Substituents on Pyrolytic Reactivity

The thermal decomposition of ethoxypyrazines proceeds via a first-order reaction, yielding ethylene and the corresponding pyrazinone. rsc.orgresearchgate.net The presence and position of a chloro substituent on the pyrazine ring significantly influence the rate of this pyrolysis. rsc.orgresearchgate.net Kinetic studies on related chloro-substituted ethoxyaza-aromatics have shown that the effect of the chloro group is complex, involving a delicate balance between two opposing electronic factors. rsc.orgresearchgate.net

A kinetic study of the pyrolysis of various ethoxyaza-aromatic compounds was conducted between 650 and 713 K. rsc.orgresearchgate.net The relative rates of elimination, benchmarked against 2-ethoxypyridine, demonstrate these electronic effects.

Table 1: Relative Pyrolysis Rates of Ethoxyaza-aromatics at 650 K rsc.orgresearchgate.net

CompoundRelative Rate (2-ethoxypyridine = 1)
2-Ethoxypyrazine0.545
3-Ethoxypyridazine10.0
2-Ethoxypyrimidine1.03
4-Ethoxypyrimidine1.12
3-Chloro-6-ethoxypyridazine9.68
2-Chloro-4-ethoxypyrimidine3.28

Oxidative Transformations of the Pyrazine Core

The pyrazine ring in this compound can undergo oxidation to yield pyrazine N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). rsc.org

Research into the oxidation of 2-substituted pyrazines has shown that the position of N-oxidation is directed by the electronic properties of the substituents. For pyrazine derivatives bearing both a chloro and an ethoxy group, oxidation with reagents like peracetic acid (formed from hydrogen peroxide and acetic acid) invariably leads to the formation of the corresponding 4-oxide. gla.ac.ukdokumen.pub The nitrogen atom at position 4, being remote from the electron-withdrawing chloro group and para to the electron-donating ethoxy group, is more susceptible to electrophilic attack by the oxidizing agent. Attempts to force oxidation to produce the 1-oxide under more vigorous conditions have been found to result in the cleavage of the pyrazine ring. gla.ac.uk

Reductive Processes of this compound

The aromatic pyrazine core of this compound is susceptible to reduction, which can lead to the formation of dihydropyrazine (B8608421) derivatives. This type of reduction is commonly carried out via catalytic hydrogenation. A standard method involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere. While specific studies on this compound are not detailed, the reduction of analogous compounds, such as 2-chloro-5-cyclopropylpyrazine, to its corresponding dihydropyrazine derivative illustrates this general reactivity pattern for chloropyrazines.

Radical Reactions Involving this compound

The electron-deficient nature of the pyrazine ring makes it susceptible to homolytic or radical substitution reactions. thieme-connect.de Quinoxaline, a benzopyrazine analog, is known to undergo radical substitution, indicating a general reactivity pattern for the pyrazine system. doi.org Radical reactions such as acylation and amidation have been reported to be effective on the pyrazine ring, even when it is protonated. thieme-connect.de These reactions proceed via a radical mechanism where a substituent is introduced onto a carbon atom of the ring. Although direct studies on this compound are limited, its pyrazine core suggests a potential for it to participate in such radical transformations.

Advanced Derivatization and Functionalization Strategies

Exploiting the Pyrazine (B50134) Nitrogen Atoms for Coordination Chemistry

The lone pair of electrons on the pyrazine nitrogen atoms makes them excellent Lewis bases, capable of coordinating to metal centers to form a diverse range of metal-organic complexes. libretexts.org This coordination behavior is central to the construction of supramolecular assemblies and materials with interesting catalytic and photophysical properties.

The synthesis of metal-organic complexes involving pyrazine-based ligands is a well-established field. researchgate.net For instance, 2-ethoxypyrazine (B1297840) has been utilized in the synthesis of a copper(I) cyanide coordination polymer, {[Cu(CN)(C4H3OC2H5N2)][Cu(CN)]}n. iucr.org This complex was synthesized via slow diffusion of a solution of K[Cu(CN)2] and a solution of 2-ethoxypyrazine in an aqueous ethanol (B145695) mixture. iucr.org The resulting crystals feature two distinct copper(I) coordination environments. iucr.org

Similarly, chloropyrazines can act as ligands in coordination chemistry. Palladium(II) complexes with ONO pincer-type hydrazone ligands have been synthesized and utilized as catalysts in the Suzuki-Miyaura cross-coupling reaction of 2-chloropyrazine (B57796) with various arylboronic acids. bohrium.com These reactions demonstrate the utility of the pyrazine nitrogen in facilitating catalytic cycles. The synthesis of these complexes typically involves reacting the hydrazone ligand with a palladium precursor like [PdCl2(PPh3)2] in a suitable solvent mixture. bohrium.com

The coordination of pyrazine derivatives is not limited to simple monodentate or bidentate interactions. Ligands incorporating the pyrazine moiety can be designed to exhibit tridentate or even higher denticity, leading to the formation of well-defined, often octahedral, coordination geometries around the metal center. rsc.orgbendola.com For example, Ru(III) complexes with various pyrazine derivatives have been prepared, showcasing the versatility of the pyrazine core in forming stable octahedral complexes. rsc.orgscispace.com

For the copper(I) complex with 2-ethoxypyrazine, X-ray crystallography revealed a complex coordination polymer. iucr.org One copper ion is coordinated in a triangular geometry by a nitrogen atom of the 2-ethoxypyrazine and two bridging cyanide ligands. iucr.orgresearchgate.net The other copper atom is coordinated linearly by two bridging cyanide groups. iucr.orgresearchgate.net These chains are further linked by cuprophilic (Cu-Cu) interactions, forming two-dimensional layers. iucr.orgresearchgate.net

In the case of palladium(II) pincer complexes used for coupling with 2-chloropyrazine, X-ray diffraction confirmed a distorted square-planar geometry around the palladium center. bohrium.com Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are crucial for characterizing these complexes in solution and in the solid state. bohrium.comrsc.org For instance, in Ru(III) pyrazine complexes, FT-IR spectroscopy can confirm the coordination of the pyrazine nitrogen by observing shifts in the characteristic vibrational frequencies of the ring. rsc.orgscispace.com UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can be used to calculate ligand field parameters for transition metal complexes. rsc.orgscispace.com

The electronic structure of pyrazine complexes is of significant interest, particularly in the context of redox-active ligands. tandfonline.com Pyrazine-diimine ligands, for example, have been shown to be "redox non-innocent," meaning the ligand itself can participate in redox processes. tandfonline.comresearchgate.netacs.org This property is investigated using techniques like cyclic voltammetry, which can reveal reversible ligand-based reduction events. researchgate.netacs.org Computational methods, such as Density Functional Theory (DFT), are also employed to model the electronic structure and support experimental observations. tandfonline.com

Table 1: Selected Crystallographic Data for a Copper(I)-Ethoxypyrazine Complex iucr.orgresearchgate.net

ParameterValue
Bond Lengths (Å)
Cu1—N52.090 (4)
Cu1—C1/N11.905 (4)
Cu1—C2/N21.888 (4)
Cu1—Cu22.7958 (13)
Bond Angles (°)
N5—Cu1—C1/N1131.7 (2)
N5—Cu1—C2/N2128.0 (2)
C1/N1—Cu1—C2/N299.8 (2)
C3/N3—Cu2—C4/N4170.5 (2)

Synthesis of Metal-Organic Complexes utilizing Ethoxypyrazine and Chloropyrazine Ligands

Functionalization at Peripheral Sites of the Ethoxy Group

While the pyrazine ring itself is the primary site of reactivity, the ethoxy group offers opportunities for further functionalization. The oxygen atom and the ethyl chain can be targeted for modification, although this is generally less common than reactions at the pyrazine core.

Metabolic studies of drugs containing alkoxy groups have shown that O-dealkylation is a common transformation catalyzed by cytochrome P450 enzymes. nih.gov This process involves the hydroxylation of the carbon atom attached to the oxygen, leading to the formation of a phenol (B47542) (or in this case, a pyrazinol) and an aldehyde. nih.gov While this is a biological transformation, it points to the potential for chemical oxidation at the ethoxy group.

Synthetic strategies can also be envisioned to modify the ethoxy group. For instance, ether cleavage reactions, though potentially harsh, could convert the ethoxy group back to a hydroxyl group, which is a versatile handle for further functionalization. Alternatively, electrophilic attack on the oxygen is unlikely due to the electron-withdrawing nature of the pyrazine ring.

A more viable approach is the functionalization of the aromatic ring itself through the introduction of an ethoxy group. researchgate.net Palladium-catalyzed cross-coupling reactions have been developed for the 2-chloroethoxylation of aryl chlorides, providing a modular route to molecules with ethoxy linkers. scispace.com This methodology could potentially be adapted for the synthesis of more complex ethoxy-substituted pyrazines.

Post-Synthetic Modification of 2-Chloro-5-ethoxypyrazine Derivatives

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups into an existing molecular framework. csic.esbohrium.com This approach is particularly valuable in the context of metal-organic frameworks (MOFs) and other complex structures where direct synthesis of the functionalized target is challenging.

For derivatives of this compound that have been incorporated into larger structures, the chloro group serves as an excellent handle for PSM. The Suzuki-Miyaura cross-coupling reaction, as mentioned earlier, is a prime example of a PSM reaction that can be used to replace the chlorine atom with a wide variety of aryl or vinyl groups. bohrium.com This allows for the systematic tuning of the electronic and steric properties of the pyrazine derivative after it has been integrated into a larger assembly.

Other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to replace the chloro group with nitrogen-based nucleophiles. This would provide access to a range of amino-substituted ethoxypyrazines, which are valuable intermediates in medicinal chemistry.

Furthermore, the pyrazine ring itself can be the site of post-synthetic modification. For example, in pyrazine-diimine iron complexes, the uncoordinated pyrazine nitrogen can be protonated, which alters the spectroscopic and redox properties of the complex. researchgate.netacs.org This demonstrates that even after coordination, the pyrazine ring can retain a degree of reactivity that can be exploited for PSM. In the context of covalent organic frameworks (COFs), pyrazine-containing dione (B5365651) units have been post-synthetically modified by reaction with diamines to extend the π-system of the framework. csic.es

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to find the lowest energy state, which corresponds to the most stable molecular geometry. mdpi.com

Geometry optimization is a computational process that seeks to find the coordinates of atoms corresponding to a minimum on the potential energy surface. lupinepublishers.comarxiv.org For a molecule like 2-Chloro-5-ethoxypyrazine, this involves determining the precise bond lengths, bond angles, and dihedral angles of its ground state.

Methods such as Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, and Møller-Plesset perturbation theory (MP2) are standard tools for this purpose. mdpi.com B3LYP is widely used for its balance of computational cost and accuracy in describing electronic structures of organic molecules. scispace.combrieflands.comchemrxiv.org The MP2 method, an ab initio approach, offers a higher level of theory by incorporating electron correlation, which can be crucial for accurate predictions. mdpi.comresearchgate.net

For this compound, a geometry optimization would likely reveal a planar or near-planar pyrazine (B50134) ring. The ethoxy group (–O–CH₂–CH₃), however, introduces conformational flexibility. The orientation of the ethyl group relative to the pyrazine ring, defined by the C(ring)–O–C–C dihedral angle, would be a key structural parameter. Computational studies on similar alkyl-substituted azines suggest that interactions between the alkyl group's hydrogen atoms and the lone pair electrons of the ring's nitrogen atoms can influence conformational preferences. colostate.edu

A hypothetical table of optimized geometric parameters for this compound, as would be predicted by a B3LYP/6-311++G(d,p) calculation, is presented below. These values are illustrative and based on typical bond lengths and angles for related substituted pyrazines. scispace.com

ParameterPredicted ValueDescription
C2–Cl Bond Length~1.74 ÅBond between pyrazine carbon and chlorine atom.
C5–O Bond Length~1.36 ÅBond between pyrazine carbon and ethoxy oxygen.
O–C(ethyl) Bond Length~1.43 ÅBond between ethoxy oxygen and ethyl carbon.
C2–N1–C6 Angle~116°Angle within the pyrazine ring.
Cl–C2–N3 Angle~115°Angle involving the chlorine substituent.
C4–C5–O Angle~125°Angle involving the ethoxy substituent.

Mechanistic Insights through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing for the study of transient structures and high-energy intermediates that are difficult or impossible to observe experimentally.

Transition state (TS) analysis allows chemists to identify the highest energy point along a reaction coordinate, known as the transition state structure. The energy of this TS determines the activation energy barrier of the reaction. For this compound, a relevant reaction pathway to study would be its thermal decomposition, or pyrolysis.

Theoretical studies on the pyrolysis of related nitrogen-containing heterocycles and biomass often involve complex reaction networks, including ring-opening, elimination, and rearrangement steps. nih.govanu.edu.aumdpi.com For this compound, pyrolysis could proceed via several pathways, such as the elimination of ethylene (B1197577) from the ethoxy group to form 2-chloro-5-hydroxypyrazine, or the cleavage of the C–Cl bond. Computational modeling can map out the potential energy surface for these reactions, calculating the activation energies for each step and identifying the most likely decomposition pathways. For instance, studies on the formation of imidazo[1,2-a]pyrazines via pyrolysis have used quantum chemical calculations to elucidate a four-step mechanism and determine the associated energy barriers. nih.gov

The pyrazine ring in this compound is electron-deficient due to the electronegativity of the two nitrogen atoms. This property, further enhanced by the electron-withdrawing chlorine atom, makes the ring susceptible to nucleophilic aromatic substitution (SNAr). vulcanchem.com Computational chemistry can model the energetic profile of such reactions.

A typical SNAr reaction would involve the attack of a nucleophile at a carbon atom bearing a leaving group (in this case, chlorine). The reaction generally proceeds through a high-energy intermediate known as a Meisenheimer complex. DFT calculations can determine the stability of this intermediate and the energies of the transition states leading to and from it.

Furthermore, unusual tele-substitution reactions, where a nucleophile attacks a position distant from the leaving group, have been observed and computationally studied in related pyrazine systems. acs.org A theoretical analysis of this compound could predict the likelihood of such alternative pathways by comparing the activation barriers for direct (ipso) versus tele-substitution.

Transition State Analysis in Reaction Pathways (e.g., pyrolysis)

Prediction of Reactivity and Selectivity in Pyrazine Transformations

Computational methods can predict the reactivity of different sites on the this compound molecule. Reactivity indicators derived from DFT, such as Fukui functions and condensed local softness indices, can identify which atoms are most susceptible to electrophilic or nucleophilic attack. chemrxiv.org

For this compound, the analysis would likely predict that the carbon atoms of the pyrazine ring, particularly C-2 and C-6, are the primary electrophilic sites. The nitrogen atoms, with their lone pairs of electrons, would be the primary sites for protonation or coordination to Lewis acids. The ethoxy group's oxygen atom also represents a nucleophilic center. Such predictions are invaluable for designing synthetic routes and understanding the molecule's interactions in a biological context.

Application of Density Functional Theory (DFT) in Pyrazine Chemistry

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium- to large-sized organic molecules due to its favorable scaling and accuracy. brieflands.commdpi.com In the context of pyrazine chemistry, DFT is applied to a wide range of problems. tandfonline.comresearchgate.net

Electronic Properties: DFT calculations are used to determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity and kinetic stability. For substituted pyrazines, DFT studies show how different functional groups (like chloro and ethoxy) modulate these frontier orbitals and, consequently, the molecule's electronic and optical properties. aip.orgacs.org

Spectroscopic Properties: DFT, often in its time-dependent form (TD-DFT), can predict spectroscopic properties such as UV-Vis absorption spectra, which are governed by electronic transitions. acs.orgnih.gov It is also used to calculate vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, providing a theoretical counterpart to experimental characterization. scispace.comchemrxiv.org

Intermolecular Interactions: DFT, especially when paired with dispersion corrections (e.g., DFT-D), is effective at modeling noncovalent interactions like hydrogen bonding and π-π stacking. nih.gov This is crucial for understanding how this compound might interact with other molecules, such as solvent molecules or biological receptors like proteins. researchgate.net

Ab Initio and High-Level Theoretical Methods in Pyrazine Studies (e.g., CBS-QB3)

Ab initio and other high-level theoretical methods are powerful computational tools for achieving a profound understanding of the intrinsic properties of molecules, including pyrazine and its derivatives, without reliance on experimental data for parameterization. These first-principles methods are crucial for predicting molecular structures, reaction energetics, and spectroscopic properties with high accuracy. Among these, the Complete Basis Set (CBS) methods, particularly CBS-QB3, have emerged as a robust approach for obtaining highly accurate thermodynamic data, such as enthalpies of formation and reaction barriers. science.govresearchgate.net

High-level theoretical investigations on pyrazine derivatives often focus on several key areas:

Thermochemical Properties: Methods like CBS-QB3 are employed to calculate accurate gas-phase enthalpies of formation, which are fundamental for understanding the stability of different isomers and conformers. science.govnih.gov For instance, the relative stabilities of various conformers of ethoxyquinolines and ethoxyisoquinolines have been evaluated using the CBS-QB3 level of theory, providing insights into the most stable molecular geometries. nih.gov

Reaction Mechanisms and Kinetics: Ab initio methods are instrumental in elucidating complex reaction pathways. For example, the CBS-QB3 method has been used to study the kinetics of tautomeric reactions in the gas phase for triazole-thione derivatives, a related heterocyclic system. jcchems.com Such studies calculate the transition state structures and activation energies, providing a detailed picture of the reaction mechanism. researchgate.netjcchems.com The pyrolytic elimination of ethylene from ethoxy-substituted heterocycles, a reaction relevant to substituted ethoxypyrazines, has also been investigated using these high-level computational approaches. nih.gov

Electronic and Spectroscopic Properties: Advanced computational methods, including multireference techniques, are used to characterize the electronic states of pyrazine isomers. researchgate.netacs.org These calculations are essential for interpreting experimental spectra, such as resonance Raman spectra, by modeling the vibronic coupling between electronic states. aip.org For other pyrazine derivatives, time-dependent density functional theory (TD-DFT) has been applied to study radiative and non-radiative decay processes, which are crucial for understanding their photophysical properties. aip.org

The application of these methods provides detailed insights that complement and guide experimental work. While specific CBS-QB3 studies on this compound are not extensively documented in the literature, the principles and findings from studies on related pyrazine and heterocyclic systems are directly applicable.

Research employing high-level theoretical methods on pyrazine and its derivatives has yielded significant insights into their chemical behavior. For example, DFT and ab initio studies have been conducted to understand the electronic structures, substitution effects, and structure-property relationships of various pyrazine derivatives. nih.govsemanticscholar.org These studies often involve the calculation of properties such as NBO charges, bond lengths, dipole moments, and heats of formation. nih.govsemanticscholar.org

In the context of energetic materials, theoretical methods have been used to design and evaluate the performance of pyrazine-based compounds. aip.orgmdpi.comdntb.gov.uanih.gov These studies calculate key parameters like density, heat of formation, and detonation properties to screen for potential high-energy-density materials. The reliability of these theoretical predictions is often validated by comparing calculated values with available experimental data for known compounds. mdpi.comdntb.gov.uanih.gov

The following tables present representative data from computational studies on pyrazine derivatives, illustrating the type of information that can be obtained using high-level theoretical methods.

Calculated Thermochemical and Electronic Properties of Pyrazine Derivatives (DFT/B3LYP)
CompoundPropertyCalculated ValueReference
PyrazineHeat of Formation (kcal/mol)46.9 nih.gov
PyrazineDipole Moment (Debye)0.00 nih.gov
DCDPPRadiative Decay Rate (kr) (107 s-1)0.98 aip.org
DCPPRadiative Decay Rate (kr) (107 s-1)1.18 aip.org
BPC-2DPxHOMO (eV)-5.32 mdpi.com
BPC-2DPxLUMO (eV)-2.15 mdpi.com
BPC-2DPPHOMO (eV)-5.35 mdpi.com
BPC-2DPPLUMO (eV)-2.31 mdpi.com
Calculated Detonation Properties of Energetic Pyrazine-Based Salts
CompoundDetonation Velocity (km/s)Detonation Pressure (GPa)Reference
RDX (for comparison)8.7534.0 mdpi.com
HMX (for comparison)9.1039.3 mdpi.com
J4 (Triaminoguanidinium 4,8-dihydrodifurazano[3,4-b,e]pyrazine)7.7325.42 mdpi.comdntb.gov.ua

These tables showcase the predictive power of computational chemistry in characterizing the properties of pyrazine derivatives. The close agreement often found between theoretical and experimental values for well-characterized systems lends confidence to the predictions made for novel or less-studied compounds like this compound. mdpi.comdntb.gov.ua

Applications in Organic Synthesis

2-Chloro-5-ethoxypyrazine as a Versatile Synthetic Intermediate for Pyrazine (B50134) Scaffolds

This compound is a valuable heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of pyrazine scaffolds. Its utility stems from the reactivity of its substituent groups: the chloro atom and the ethoxy group, which are attached to the electron-deficient pyrazine ring. The chlorine atom, being a good leaving group, can be readily displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functional groups such as amines, alcohols, and thiols at the C-2 position of the pyrazine core.

Furthermore, the chloro group makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, enable the formation of carbon-carbon and carbon-heteroatom bonds. This versatility allows chemists to construct more complex pyrazine derivatives by attaching aryl, heteroaryl, alkyl, or alkynyl moieties. The ethoxy group at the C-5 position modulates the electronic properties of the pyrazine ring and can influence the regioselectivity of these reactions. The presence of both the chloro and ethoxy groups provides a strategic advantage for sequential functionalization, making this compound a key building block for creating libraries of substituted pyrazines for various research applications. cymitquimica.combldpharm.com

Reaction Type Reagent/Catalyst Resulting Functional Group Reference
Nucleophilic Aromatic SubstitutionAmines, Alcohols, ThiolsAmino, Alkoxy, Thioether fu-berlin.de
Suzuki CouplingBoronic acids/esters, Pd catalystAryl, Heteroaryl, Alkyl
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl mdpi.com
Buchwald-Hartwig AminationAmines, Pd catalystSubstituted AminesN/A

Precursor for Advanced Heterocyclic Architectures

The utility of this compound extends beyond simple functionalization to its role as a precursor for advanced, multi-ring heterocyclic architectures. Its ability to participate in cross-coupling reactions is fundamental to this application. For instance, it can undergo palladium-catalyzed borylation reactions with reagents like bis(pinacolato)diboron (B136004) to yield 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine. This organoboron pyrazine derivative is a stable, versatile intermediate that can subsequently be used in Suzuki coupling reactions to construct complex bi-aryl or heteroaryl systems, which are common motifs in medicinal chemistry and materials science.

Moreover, pyrazine derivatives, including those accessible from this compound, are employed in the construction of coordination polymers and metal-organic frameworks (MOFs). For example, 2-ethoxypyrazine (B1297840) has been used as a ligand to create a two-dimensional Hofmann-like framework, [Fe(EtOpz)₂{Ag(CN)₂}₂], which exhibits a rare four-step spin-crossover (SCO) phenomenon. researchgate.net The ability to synthesize such functional ligands from precursors like this compound highlights its importance in developing advanced materials with unique magnetic and electronic properties. researchgate.netresearchgate.net These complex structures are built upon the fundamental reactivity of the initial pyrazine building block, enabling the creation of sophisticated supramolecular and heterocyclic systems.

Starting Material Reaction Product/Architecture Significance Reference
This compoundPalladium-catalyzed borylation2-Ethoxy-5-(pinacolboronate)pyrazineVersatile intermediate for Suzuki coupling
2-Ethoxypyrazine (from precursor)Coordination with Fe(II) and [Ag(CN)₂]⁻[Fe(EtOpz)₂{Ag(CN)₂}₂]2D Hofmann framework with 4-step spin-crossover researchgate.net

Role in the Construction of Complex Organic Molecules

This compound is a key building block in the synthesis of complex organic molecules, particularly those with potential biological activity. The pyrazine ring is a recognized pharmacophore found in numerous natural products and synthetic drugs. lifechemicals.com The specific substitution pattern of this compound allows for its strategic incorporation into larger, more intricate molecular structures.

Its role as a synthetic intermediate is evident in its application in the development of potential therapeutic agents and bioactive molecules. For example, related chloropyrazine derivatives are used in the synthesis of diacylglycerol acyltransferase 2 (DGAT2) inhibitors, which are investigated for treating metabolic disorders. google.com The reactivity of the chloro-substituent is exploited to connect the pyrazine unit to other parts of the target molecule. Similarly, Sonogashira coupling reactions involving halogenated pyrazines and terminal alkynes are employed to create complex alkynylated heterocyclic systems, which have been studied for their unique base-pairing properties in synthetic DNA. mdpi.com These examples underscore the instrumental role of this compound and related compounds in building complex molecules that are relevant to medicinal chemistry and chemical biology.

Synthesis of Pyrazine-Based Building Blocks for Materials Science

The pyrazine moiety is not only important in pharmaceuticals but also in materials science, where pyrazine-based compounds are used to create functional materials. lifechemicals.com this compound serves as a precursor for synthesizing pyrazine-based building blocks, or monomers, that can be polymerized to form materials with interesting electronic and optical properties.

Pyrazine-based polymers, including low-bandgap π-conjugated polymers, are of significant interest for applications in electronic devices such as photovoltaics and light-emitting diodes. lifechemicals.com The synthesis of these materials often begins with appropriately functionalized monomers. By leveraging the reactivity of the chloro group on this compound, chemists can introduce polymerizable groups or other functionalities necessary for creating these advanced materials. For instance, cross-coupling reactions can be used to link the pyrazine core to other aromatic systems, extending the π-conjugation and tuning the material's electronic properties. The synthesis of such tailored building blocks is a critical step in the development of new organic materials for technological applications. lifechemicals.com

Development of Novel Synthetic Reagents and Catalysts from this compound Derivatives

While this compound is primarily used as a building block, its derivatives have the potential to be developed into novel synthetic reagents and catalysts. The transformation of the chloro group into other functional groups can yield molecules with new reactive capabilities.

A prime example is the synthesis of organoboron pyrazine derivatives, such as 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine. This compound is itself a novel and highly useful synthetic reagent, specifically for introducing the 2-ethoxypyrazin-5-yl group into various molecules via Suzuki cross-coupling reactions. Its stability and reactivity make it a valuable tool for organic chemists.

Furthermore, heterocyclic compounds like pyrazines can serve as ligands for transition metal catalysts. By replacing the chloro group of this compound with a coordinating group (e.g., a phosphine (B1218219), amine, or N-heterocyclic carbene precursor), it is possible to design and synthesize new pyrazine-based ligands. These ligands could then be complexed with metals like palladium, copper, or iron to create novel catalysts. Such catalysts might exhibit unique selectivity or reactivity in various organic transformations, driven by the specific electronic and steric properties of the ethoxypyrazine ligand. Although direct examples of catalysts derived from this specific compound are not extensively documented, the principles of ligand design and the versatility of pyrazine chemistry suggest a strong potential for future development in this area.

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